ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1628864-26-5) is a boronate ester-containing heterocyclic compound with a molecular formula of C₂₄H₂₉BN₂O₇S and a molecular weight of 500.18 g/mol . Its structure features a pyrrolo[2,3-c]pyridine core substituted with a methyl group at position 6, a ketone at position 7, a dioxaborolane ring at position 4, and an ethyl carboxylate at position 2. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in medicinal chemistry for synthesizing biaryl-containing molecules . The compound is synthesized via palladium-catalyzed borylation of a brominated precursor (e.g., compound 14 in ), employing XPhos G2 as a catalyst and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source .
Properties
Molecular Formula |
C17H23BN2O5 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H23BN2O5/c1-7-23-15(22)12-8-10-11(9-20(6)14(21)13(10)19-12)18-24-16(2,3)17(4,5)25-18/h8-9,19H,7H2,1-6H3 |
InChI Key |
APMMMSHTRKPRNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C3=C2C=C(N3)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making it suitable for industrial production.
Chemical Reactions Analysis
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Pyrrolo-Pyridine Derivatives
Spectroscopic and Crystallographic Data
- NMR Trends : The target compound’s ¹H NMR () shows characteristic signals for the ethyl carboxylate (δ ~4.12 ppm, q) and aromatic protons (δ ~7.2–7.3 ppm), similar to other pyrrolo-pyridine derivatives (e.g., δ 7.34–7.23 ppm in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
